molecular formula C16H16F3NO3S B6498961 N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide CAS No. 946320-57-6

N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide

Cat. No.: B6498961
CAS No.: 946320-57-6
M. Wt: 359.4 g/mol
InChI Key: VJYFZVOKELUMSI-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide is a complex organic compound characterized by the presence of fluorine atoms and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,6-difluorobenzyl chloride with 4-fluorophenol in the presence of a base to form the intermediate 2,6-difluorobenzyl-4-fluorophenyl ether. This intermediate is then reacted with propane-1-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine atoms and sulfonamide group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorophenyl)-4-fluorobenzenesulfonamide
  • N-(2,6-difluorophenyl)-3-(4-fluorophenoxy)propane-1-sulfonamide

Uniqueness

N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide is unique due to its specific combination of fluorine atoms and sulfonamide group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S/c17-12-5-7-13(8-6-12)23-9-2-10-24(21,22)20-11-14-15(18)3-1-4-16(14)19/h1,3-8,20H,2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYFZVOKELUMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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